3-Methoxy-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIMIRWHXWFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582428 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135329-22-5 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Strategic Route Development
Precursor Synthesis and Functionalization Pathways
The initial and critical phase in producing 3-methoxy-2-methylbenzamide is the preparation of precursors that have the required arrangement of atoms. These precursors are typically substituted benzoic acids or aniline (B41778) derivatives that undergo further chemical changes.
Synthesis of Substituted Benzoic Acid Precursors
The main starting material for this compound is 3-methoxy-2-methylbenzoic acid. Creating this molecule requires exact control over the placement of the methyl and methoxy (B1213986) groups on the benzene (B151609) ring and the addition of the carboxylic acid group.
The introduction of a carboxylic acid group onto an aromatic ring can be accomplished through several well-established methods, often referred to as derivatization. colostate.eduoup.comgoogle.com One common approach is the oxidation of a methyl group already on the ring. For example, 2,3-dimethylanisole (B146749) can be used as a starting material. The selective oxidation of one methyl group can produce the desired 3-methoxy-2-methylbenzoic acid.
Another flexible technique is the carbonation of an organometallic intermediate. This involves creating a Grignard reagent or an organolithium species from a corresponding aryl halide. This intermediate is then reacted with carbon dioxide, followed by an acidic workup, to yield the benzoic acid. A third method is the hydrolysis of a nitrile group, which can be introduced onto the aromatic ring through reactions like the Sandmeyer reaction.
Achieving the specific 1,2,3-substitution pattern of 3-methoxy-2-methylbenzoic acid necessitates careful control over the position of functional groups, a concept known as regioselectivity. rsc.orguni-muenchen.de The existing substituents on the aromatic ring direct where new groups will attach.
Starting with a common chemical like m-cresol (B1676322) (3-methylphenol), the hydroxyl group can be converted to a methoxy group, forming 3-methylanisole. Subsequent reactions must then be directed to the 2-position. A powerful technique for this is directed ortho-metalation, where the methoxy group guides the removal of a proton from the adjacent position, allowing a new group to be introduced there. uni-muenchen.de While electrophilic aromatic substitution reactions can also be used, they may be less precise and result in a mixture of products. nih.gov
Table 1: Comparison of Synthetic Routes to 3-Methoxy-2-methylbenzoic Acid
| Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| 2,3-Dimethylanisole | Oxidation of a methyl group | Potentially high-yielding if starting material is available. | May require harsh oxidizing agents; risk of over-oxidation. |
| 3-Bromo-2-methylanisole | Grignard formation followed by carbonation | Good for installing the carboxylic acid group; uses readily available reagents. | Requires synthesis of the specific aryl halide precursor. |
| 3-Methylanisole | Directed ortho-metalation followed by methylation and oxidation | High regioselectivity for functionalization at the 2-position. uni-muenchen.de | Requires strong bases and anhydrous conditions. |
Aniline-Based Synthetic Intermediates
An alternative synthetic route uses aniline-based intermediates. wikipedia.orggoogle.com For instance, 3-amino-2-methylbenzoic acid can be converted to 3-methoxy-2-methylbenzoic acid. googleapis.com This involves a reaction sequence where the amino group is transformed into a methoxy group through a diazonium salt intermediate. googleapis.comwikipedia.orgquora.com This method, while involving several steps, allows for precise control over the final structure based on the available starting aniline.
Amidation Reactions and Advanced Coupling Strategies
Once 3-methoxy-2-methylbenzoic acid is prepared, the final step is the formation of the amide bond to create this compound.
Direct Amidation Protocols
Direct amidation is the reaction of a carboxylic acid with an amine source, such as ammonia (B1221849). rsc.orgresearchgate.netresearchgate.net This process is often challenging and may require catalysts or harsh conditions to proceed efficiently. rsc.org A more common and milder approach is to first "activate" the carboxylic acid. fishersci.co.uk This is typically done by converting the carboxylic acid into a more reactive form, like an acid chloride. For example, 3-methoxy-2-methylbenzoic acid can react with thionyl chloride to form 3-methoxy-2-methylbenzoyl chloride, which then readily reacts with ammonia to form the amide. fishersci.co.uk
A wide variety of "coupling reagents" have also been developed to facilitate this transformation in a single step. peptide.comhepatochem.combachem.com These reagents activate the carboxylic acid in the reaction mixture, allowing it to directly connect with the amine. Common coupling reagents include carbodiimides like DCC and EDC, and phosphonium (B103445) salts like BOP and PyBOP. peptide.comhepatochem.comluxembourg-bio.com The selection of the appropriate coupling reagent and reaction conditions is crucial for maximizing the yield and purity of the final this compound. hepatochem.com
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Activating Mechanism | Common Additives |
|---|---|---|---|
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com | HOBt, HOAt |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester-like species. bachem.comluxembourg-bio.com | Base (e.g., TEA, DIPEA) |
| Acid Halide Precursors | Thionyl Chloride, Oxalyl Chloride | Forms a highly reactive acyl chloride. fishersci.co.uk | Not applicable |
Activation and Coupling Reagent Utilization
The formation of the amide bond in this compound from its constituent carboxylic acid, 3-methoxy-2-methylbenzoic acid, and an amine source typically requires the activation of the carboxyl group. This is a cornerstone of modern amide synthesis, designed to overcome the inherently low reactivity of carboxylic acids towards amines under ambient conditions. A plethora of coupling reagents have been developed for this purpose, each with its own mechanism and scope of application.
The classical approach involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. For instance, the synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide, a derivative of the target compound, involves the reaction of 3-methoxy-2-methylbenzoic acid with thionyl chloride (SOCl₂) to form the intermediate 3-methoxy-2-methylbenzoyl chloride. This highly reactive intermediate is then readily attacked by an amine, in this case, cyclopropylamine (B47189), to furnish the final amide product. This method is robust and widely applicable, though it requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
Carbodiimide-based coupling reagents represent another major class of activators. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. ucl.ac.uk The reaction of a carboxylic acid with a carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. To mitigate side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. ucj.org.ua These additives act as acyl transfer catalysts, forming an active ester that is more stable than the O-acylisourea but still highly reactive towards amines.
More modern coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). ucl.ac.uk These reagents are known for their high efficiency, rapid reaction times, and suitability for more challenging substrates, including sterically hindered or electronically deactivated starting materials. While highly effective, the cost and atom economy of these sophisticated reagents are important considerations, particularly for large-scale synthesis. ucl.ac.uk
A comparative overview of common coupling reagents is presented in the table below.
| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | None | Forms highly reactive acyl chloride intermediate; cost-effective. |
| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used; moderate reactivity; additives improve efficiency. ucl.ac.ukucj.org.ua |
| Phosphonium Salts | PyBOP | Base (e.g., DIPEA) | High reactivity; suitable for difficult couplings. ucl.ac.uk |
| Aminium/Uronium Salts | HATU, HBTU | Base (e.g., DIPEA) | Very high reactivity and speed; often used in peptide synthesis. ucl.ac.uk |
Catalytic Amidation Approaches
In the quest for more sustainable and efficient synthetic methods, catalytic amidation has emerged as a powerful alternative to stoichiometric activation. These methods avoid the generation of large amounts of byproducts associated with traditional coupling reagents.
Manganese(I)-Catalyzed Methoxymethylation of Amides
A notable development in catalytic C-H functionalization is the use of earth-abundant metals like manganese. A highly efficient and selective method for the N-methoxymethylation of primary amides has been reported using a Manganese(I) catalyst. rsc.org This reaction proceeds via an "interrupted borrowing hydrogen" (IBH) strategy, where methanol (B129727) serves as both the C1 source and the solvent. rsc.org The process involves the manganese-catalyzed dehydrogenation of methanol to formaldehyde (B43269), which then reacts with the primary amide to form an N-methylene amide intermediate. Subsequent nucleophilic attack by methanol on this intermediate yields the N-methoxymethylated product, liberating dihydrogen gas as the only byproduct. rsc.org
While this specific methodology modifies the amide nitrogen rather than forming the amide bond itself, it showcases the potential of manganese catalysis in amide functionalization. A plausible mechanism involves the formation of a reactive manganese-amido intermediate, followed by methanol activation and β-hydride elimination to generate formaldehyde in situ. rsc.org The reaction demonstrates broad substrate scope and offers a green alternative to multi-step synthetic protocols that use toxic reagents. rsc.org
A kinetic analysis of the manganese-catalyzed N-methoxymethylation of benzamide (B126) revealed that the reaction proceeds efficiently under optimized conditions. researchgate.net
| Parameter | Condition |
| Catalyst | [Mn]/L7 (5 mol% Mn(CO)₅Br and 5 mol% L7) |
| Base | K₂CO₃ (1.5 eq.) |
| Solvent | Methanol |
| Temperature | 130 °C |
| Yield (for benzamide) | 83% |
Data from a study on the Mn-catalyzed N-methoxymethylation of primary amides. rsc.org
Green Chemistry Principles in Amide Synthesis
The development of catalytic amidation is a key goal within the framework of green chemistry, which seeks to minimize waste and environmental impact. ucl.ac.ukresearchgate.net Traditional amide synthesis often has a high Process Mass Intensity (PMI), meaning a large amount of waste is generated relative to the desired product. ucl.ac.uk Catalytic methods, by their very nature, reduce waste by using small amounts of a catalyst that can be recycled, in principle.
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation, which theoretically only produces water as a byproduct, is a prime example.
Use of Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. ucl.ac.ukresearchgate.net
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) are preferred. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Biocatalysis, using enzymes like lipases, also presents a green approach to amide bond formation, often proceeding under mild conditions in aqueous environments. rsc.orgrsc.org
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho position. nih.gov The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
In the context of this compound, both the amide and methoxy groups can act as DMGs. However, the amide group is generally a stronger DMG than the methoxy group. organic-chemistry.org A synthetic route to 3-methoxy-2-methyl-N-phenylbenzamide utilizes this principle. google.com Starting with 3-methoxy-N-phenylbenzamide, treatment with n-butyllithium directs lithiation to the C2 position, ortho to the powerful N-phenylbenzamide directing group. Subsequent quenching with methyl iodide introduces the methyl group at the desired position. google.com This strategy highlights the utility of DoM in constructing the specific substitution pattern of the target molecule.
The hierarchy of directing groups is crucial for predicting the outcome of DoM reactions on polysubstituted aromatic rings. For a precursor to this compound, the strong amide DMG would likely control the initial regioselectivity of lithiation.
Library Synthesis and High-Throughput Methodologies for Analogue Generation
The core structure of this compound can serve as a scaffold for the generation of chemical libraries, which are essential tools in drug discovery and materials science. High-throughput synthesis (HTS) platforms, often utilizing automated liquid handlers and reaction blocks, enable the rapid parallel synthesis of a large number of analogues. octant.biorsc.org
For the creation of a library based on the this compound scaffold, a common approach is to vary the amine component that is coupled with the common carboxylic acid precursor, 3-methoxy-2-methylbenzoic acid. By reacting the activated acid with an array of different primary and secondary amines in a multi-well plate format, a library of diverse N-substituted benzamides can be generated. octant.bio
Key aspects of high-throughput library synthesis include:
Automated Reagent Handling: Robotic systems for dispensing precise amounts of starting materials and reagents. octant.bio
Parallel Reaction Vessels: Use of 96-well or 384-well plates to conduct hundreds of reactions simultaneously. rsc.org
Optimized Reaction Conditions: Development of robust and general reaction conditions that are applicable to a wide range of substrates. rsc.org
High-Throughput Analysis and Purification: Rapid analysis of reaction outcomes using techniques like LC-MS and subsequent parallel purification.
The discovery of novel CCR3 receptor antagonists was facilitated by the high-throughput screening of a chemical library, which identified a benzamide hit compound. nih.gov This initial hit was then systematically modified to explore the structure-activity relationship (SAR), demonstrating the power of library synthesis in medicinal chemistry. Similarly, a library of quinuclidine (B89598) benzamides was tested to identify agonists for the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov These examples underscore the importance of generating diverse chemical libraries around a core scaffold like this compound for identifying new bioactive molecules.
Elucidation of Reaction Mechanisms and Complex Chemical Transformations
Intramolecular Cyclization Reactions and Annulation Strategies
Intramolecular cyclization reactions involving 3-Methoxy-2-methylbenzamide are pivotal in synthesizing polycyclic aromatic compounds. These strategies often employ transition metal catalysts or hypervalent iodine reagents to facilitate the formation of new rings.
Palladium-assisted biaryl coupling reactions are a key method for creating condensed aromatic lactams from derivatives of this compound. clockss.org A study investigating the cyclization of 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide, a derivative of this compound, explored the mechanistic details of this transformation. clockss.orgresearchmap.jpokayama-u.ac.jpresearchmap.jpcolab.ws The reaction, which uses a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a potassium carbonate base in DMF, is proposed to proceed through one of three potential mechanisms: electrophilic substitution, a Heck-type reaction (carbopalladation), or C-H activation. clockss.org The presence of the electron-donating methoxy (B1213986) group on the benzoyl portion of the molecule influences the reaction's progression. clockss.org
These palladium-catalyzed reactions represent a versatile approach to synthesizing complex polycyclic structures, including those found in certain alkaloids. clockss.org The regioselectivity of these reactions can be controlled through the intramolecular coordination of an amine to the palladium catalyst, directing the C-H activation to a specific site. clockss.org
C-H activation is a powerful strategy for forming carbon-carbon bonds directly, bypassing the need for pre-functionalized starting materials. mdpi.compkusz.edu.cnnih.gov In the context of benzamide (B126) derivatives, directing groups play a crucial role in achieving site-selectivity. mdpi.com Functional groups like amides can act as directing groups, facilitating the ortho-C-H activation of the benzene (B151609) ring. princeton.edursc.org
For instance, the reaction of N-methoxy-2-methylbenzamide with an internal alkyne in the presence of a Ruthenium(II) catalyst and a copper acetate oxidant leads to the formation of an annulated product. rsc.org The proposed mechanism involves the ortho-C-H activation of the benzamide, followed by coordination of the metal to the alkyne, carbometallation, and finally, reductive elimination to yield the cyclized product. rsc.org The catalytic cycle is regenerated by the oxidation of Ru(0) to Ru(II) by the copper oxidant. rsc.org
Computational studies on similar systems have shown that the C-H activation step is often the rate-determining and regioselectivity-determining step. pkusz.edu.cn The mechanism can proceed through various pathways, including a concerted metalation-deprotonation (CMD) pathway, which is often favored. pkusz.edu.cn The nature of the catalyst, whether it's a monomeric, dimeric, or heterodimeric species, can significantly influence the reaction's outcome and selectivity. pkusz.edu.cn
Hypervalent iodine reagents are mild and environmentally benign oxidants that can mediate a variety of transformations, including intramolecular cyclizations. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.orgacs.org These reagents can activate unsaturated systems within a molecule, leading to the formation of heterocyclic structures. beilstein-journals.orgacs.org
For example, the reaction of N-alkoxybenzamides containing an alkenyl group with a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or (phenyliodonio)sulfamate (PISA) can lead to the formation of isoquinolinone derivatives. beilstein-journals.orgbeilstein-journals.org The mechanism is believed to involve the activation of the double bond by the iodine reagent, followed by an intramolecular attack by the nitrogen or oxygen of the amide group. acs.org The specific product formed can be influenced by the reaction conditions, such as the solvent. beilstein-journals.org For instance, reacting an o-alkenylbenzamide with PISA in acetonitrile (B52724) can yield a 4-substituted isoquinolinone, while using wet hexafluoro-2-isopropanol can produce a 3-substituted isoquinolinone. beilstein-journals.org
These reactions offer a chemoselective route to valuable heterocyclic scaffolds found in many biologically active compounds. beilstein-journals.org
Oxidative and Reductive Transformations of Benzamide Derivatives
Benzamide derivatives like N-cyclopropyl-3-methoxy-2-methylbenzamide can undergo both oxidative and reductive transformations. Oxidation reactions can target the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids. Conversely, reduction of the amide functionality can yield amines or alcohols, depending on the specific reagents and reaction conditions employed.
In a different context, oxidative radical difunctionalization of N-arylacrylamides, which share the benzamide core, has been used to construct complex nitrogen-containing heterocycles like oxindoles. beilstein-journals.org These reactions can be initiated by various methods, including thermal processes mediated by peroxides or photoredox catalysis. beilstein-journals.org For example, the reaction of N-arylacrylamides with alkyl nitriles in the presence of a scandium triflate/silver oxide system generates an alkyl radical that initiates an intramolecular cyclization, ultimately forming an oxindole (B195798) derivative. beilstein-journals.org
Nucleophilic Substitution and Functional Group Interconversion Mechanisms
The synthesis of this compound and its derivatives often involves nucleophilic substitution and functional group interconversions. A common synthetic route to the benzamide core involves reacting 3-methoxy-2-methylbenzoic acid with a chlorinating agent like thionyl chloride to form the corresponding acid chloride. This highly reactive intermediate then undergoes nucleophilic attack by an amine, such as cyclopropylamine (B47189), to form the final benzamide product. These reactions are typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
The amide bond itself can participate in nucleophilic substitution reactions. For instance, base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas, which contain a benzamide-like structure, proceeds via an SNAr mechanism to form thioxo-dihydro-quinazolinones. conicet.gov.ar
Furthermore, the functional groups on the benzamide scaffold can be interconverted. For example, alcohols can be converted to good leaving groups like mesylates or tosylates, which can then be displaced by nucleophiles. ub.edu Similarly, carboxylic acids can be activated to facilitate amide bond formation. sinica.edu.tw
Hydrolysis Reaction Mechanisms
The amide bond in this compound, like other amides, is susceptible to hydrolysis under acidic or basic conditions, breaking the C-N bond to yield a carboxylic acid and an amine. evitachem.comrsc.org The mechanism of amide hydrolysis is well-studied and generally involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. researchgate.neturegina.ca
Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide ion, forming a tetrahedral intermediate. researchgate.net The breakdown of this intermediate to form the final products can proceed through different pathways. researchgate.net Theoretical studies on N-(2-methoxyphenyl)benzamide, a structurally similar compound, suggest that a water molecule can act as a proton shuttle, facilitating the proton transfer required for the cleavage of the C-N bond. researchgate.net This water-assisted mechanism has a lower activation energy than a direct intramolecular proton migration. researchgate.net
The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed pathways being significant. uregina.ca The resonance stabilization of the amide bond makes it relatively resistant to hydrolysis, often requiring harsh conditions or enzymatic catalysis. rsc.org However, heterogeneous catalysts, such as niobium pentoxide (Nb2O5), have been shown to facilitate the hydrolysis of various amides to their corresponding carboxylic acids under milder conditions. rsc.org The Lewis acidic sites on the catalyst are thought to activate the carbonyl group of the amide, making it more susceptible to nucleophilic attack by water. rsc.org
Kinetic Studies and Isotopic Labeling Experiments in Reaction Elucidation
The elucidation of reaction mechanisms for the synthesis and transformation of this compound, while not extensively documented in dedicated studies, can be inferred from research on analogous benzamide derivatives. Kinetic studies and isotopic labeling are powerful tools to determine reaction pathways, identify rate-determining steps, and understand the role of catalysts and reagents. This section explores these aspects by drawing parallels from relevant mechanistic investigations on substituted benzamides.
Kinetic analysis of reactions involving benzamides, such as N-alkylation and methoxymethylation, provides quantitative insights into reaction rates and the influence of various parameters. For instance, in the manganese-catalyzed methoxymethylation of primary amides, kinetic analysis revealed that the reaction progress, monitored by ¹H NMR spectroscopy, showed a gradual increase in the formation of the N-(methoxymethyl)benzamide product over time, with the complete consumption of the starting benzamide within 8 hours. rsc.org Such studies often involve monitoring the concentration of reactants and products at regular intervals to determine the reaction order and rate constants.
Isotopic labeling experiments, particularly using deuterium (B1214612), are instrumental in tracking the fate of atoms throughout a reaction, thereby distinguishing between proposed mechanistic pathways. For example, in studies of borrowing hydrogen-mediated N-alkylation of benzamides, deuterium labeling experiments were crucial in confirming that the reaction proceeds via a borrowing hydrogen pathway rather than an S_N1 type mechanism. rsc.org Similarly, in the manganese-catalyzed methoxymethylation of benzamides with methanol (B129727), deuterium labeling experiments using methanol-d1 (CH₃OD) and methanol-d4 (B120146) (CD₃OD) demonstrated that methanol acts as both a C1 source and a nucleophile, supporting an interrupted borrowing hydrogen strategy (IBHS) mechanism. rsc.org
Computational studies on other benzamide systems, often employing Density Functional Theory (DFT), complement experimental findings by providing energetic profiles of reaction pathways and transition states. nih.govresearchgate.net For the transamidation of N-methylbenzamide catalyzed by Al₂O₃, DFT calculations were used to model the reaction, showing the formation of a complex between the catalyst, amide, and solvent, followed by nucleophilic attack and C-N bond cleavage. nih.gov Such computational approaches could be invaluable in predicting the kinetic and mechanistic details of reactions involving this compound.
The following tables summarize the types of mechanistic studies conducted on related benzamide compounds and the general findings that can be extrapolated to understand the reactivity of this compound.
Table 1: Summary of Mechanistic Studies on Benzamide Derivatives
| Reaction Type | Compound Type | Mechanistic Tools Used | Key Findings | Reference |
| Methoxymethylation | Primary Amides | Kinetic Analysis, Deuterium Labeling | Reaction proceeds via an interrupted borrowing hydrogen strategy (IBHS); methanol acts as both C1 source and nucleophile. | rsc.org |
| N-Alkylation | Benzamides, Sulfonamides | Deuterium Labeling | Confirmed borrowing hydrogen pathway over S_N1 mechanism. | |
| Transamidation | Secondary Amides | DFT Calculations | Elucidated a catalytic cycle involving catalyst-substrate complex formation and C-N bond cleavage/formation. | nih.gov |
| Phthalide Synthesis | Benzamides | Deuterium Labeling | D/H exchange observed, suggesting reversible C-H activation. | doi.org |
Table 2: Representative Reagents and Intermediates in Benzamide Reactions
| Compound Name | Role in Reaction |
| 2-Methyl-3-methoxybenzoic acid | Precursor |
| 2-Methyl-3-methoxybenzoyl chloride | Activated Intermediate |
| Methanol-d1 (CH₃OD) | Isotopic Labeling Reagent |
| Methanol-d4 (CD₃OD) | Isotopic Labeling Reagent |
| N-methylbenzamide | Model Substrate |
| Al₂O₃ | Catalyst |
| Rhenium and Rhodium complexes | Catalysts for C-H activation |
These examples from the broader literature on benzamides provide a solid foundation for postulating the reaction mechanisms of this compound. Direct kinetic and isotopic labeling studies on this specific compound would be necessary to confirm these hypotheses and provide a more detailed understanding of its chemical transformations.
Advanced Spectroscopic Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Spectroscopic Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 3-Methoxy-2-methylbenzamide. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amide protons. The aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (–OCH₃) protons would appear as a sharp singlet, likely around δ 3.8-3.9 ppm, while the methyl (–CH₃) protons attached to the aromatic ring would also produce a singlet, expected at approximately δ 2.2-2.4 ppm. The two protons of the primary amide (–CONH₂) group are anticipated to appear as a single broad singlet, the chemical shift of which can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.net
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of δ 165-170 ppm. The aromatic carbons will produce a series of signals between δ 110-160 ppm. The chemical shifts of the methoxy and methyl carbons are expected at approximately δ 55-60 ppm and δ 15-20 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) | C=O (Amide) | 168 - 172 |
| -CONH₂ | 5.5 - 7.5 | Broad Singlet (br s) | C-OCH₃ (Aromatic) | 155 - 160 |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | Aromatic (Ar-C) | 110 - 140 |
| Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | -OCH₃ | 55 - 60 |
| Ar-CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, allowing for unambiguous assignment of the ¹H and ¹³C spectra and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would establish the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu An HSQC spectrum would definitively link each proton signal (e.g., from the methyl and methoxy groups) to its corresponding carbon signal.
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Solid-State NMR for Polymorph Characterization
In the solid state, molecules can pack into different crystal lattices, a phenomenon known as polymorphism. Different polymorphs of a compound can have distinct physical properties. Solid-state NMR (ssNMR) is an exceptionally sensitive technique for identifying and characterizing these different solid forms. jocpr.comamericanpharmaceuticalreview.com
Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide rich structural information. The ¹³C chemical shifts, in particular, are highly sensitive to the local molecular conformation and intermolecular packing environment. nih.govmdpi.com Consequently, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra, with each form having a unique "fingerprint" of chemical shifts. This allows for the unambiguous identification of a specific polymorph and the quantification of mixtures of different forms. jocpr.com While specific ssNMR studies on this compound are not prominent in the literature, the technique remains a vital tool for the solid-state characterization of such pharmaceutical-related compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding. IR and Raman spectroscopy are complementary; a vibrational mode that is weak or inactive in one technique may be strong in the other. americanpharmaceuticalreview.com
Functional Group Vibrational Mode Assignment
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
Amide Group (–CONH₂): This group gives rise to several characteristic bands. The N–H stretching vibrations typically appear as one or two bands (symmetric and asymmetric) in the 3100–3500 cm⁻¹ region. masterorganicchemistry.com The C=O stretching vibration (Amide I band) is a very strong and sharp absorption in the IR spectrum, expected around 1640–1680 cm⁻¹. The N–H bending vibration (Amide II band) is found near 1600 cm⁻¹.
Aromatic Ring: The C–H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450–1600 cm⁻¹ region.
Methoxy and Methyl Groups: The C–H stretching vibrations of the methyl and methoxy groups are expected just below 3000 cm⁻¹. The asymmetric C–O–C stretching of the methoxy group will produce a strong band, typically between 1200 and 1275 cm⁻¹.
Table 2: Principal Vibrational Modes for this compound Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N–H Stretch | Amide (–NH₂) | 3100 - 3500 | Medium-Strong, Broad |
| C–H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |
| C–H Stretch (Aliphatic) | –CH₃, –OCH₃ | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Amide (–CONH₂) | 1640 - 1680 | Strong, Sharp |
| N–H Bend (Amide II) | Amide (–CONH₂) | ~1600 | Medium-Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Variable |
| C–O Stretch | Methoxy (Ar–OCH₃) | 1200 - 1275 (asymmetric) | Strong |
Hydrogen Bonding Network Characterization
In the solid state, the amide groups of this compound are expected to form intermolecular hydrogen bonds. The amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor, creating chains or networks of molecules. researchgate.net
Vibrational spectroscopy is particularly sensitive to these interactions. The formation of a hydrogen bond weakens the N–H and C=O bonds, causing their stretching frequencies to decrease (a "red shift") compared to the non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent). fu-berlin.de The N–H stretching band also typically becomes significantly broader and more intense upon hydrogen bonding. Therefore, by analyzing the precise position and shape of the Amide I (C=O stretch) and N–H stretch bands in the IR and Raman spectra, the presence and relative strength of the hydrogen bonding network in different solid forms or phases can be characterized. ias.ac.inresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scienceready.com.au For "this compound," MS is crucial for confirming its molecular weight and deducing its structure through the analysis of fragmentation patterns. Upon ionization, the molecule fragments in a predictable manner, providing a unique fingerprint. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C9H11NO2), which is 165.19 g/mol .
The fragmentation of benzamides is well-characterized. A common fragmentation pathway for benzamide (B126) derivatives involves the loss of the amide group (•NH2), resulting in a stable benzoyl cation. researchgate.net For "this compound," the initial fragmentation would likely involve the cleavage of the C-N bond to form key fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Notes |
|---|---|---|---|
| Molecular Ion | [C9H11NO2]⁺ | 165 | The intact ionized molecule. |
| Benzoyl Cation | [C9H9O2]⁺ | 149 | Resulting from the loss of the amino group (•NH2). This is often a prominent peak. |
| Phenyl Cation | [C8H9O]⁺ | 121 | Formed by the loss of carbon monoxide (CO) from the benzoyl cation. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, distinguishing it from other compounds with the same nominal mass. rsc.org
For instance, in the analysis of a related compound, 2-Amino-N-methoxy-3-methylbenzamide, HRMS was used to confirm its composition. rsc.org The calculated mass for the protonated molecule [M+H]⁺ was 181.0972, and the experimentally found value was 181.0975, a difference of only 0.0003 Da. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds and for metabolic studies. researchgate.net
Table 2: Illustrative HRMS Data for a Related Benzamide Derivative
| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-Amino-N-methoxy-3-methylbenzamide | C9H13N2O2 | [M+H]⁺ | 181.0972 | 181.0975 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. utah.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
Single Crystal X-ray Diffraction involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. uol.de
While specific single-crystal data for "this compound" is not publicly available, analysis of analogous benzamide structures provides valuable insights. For example, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide revealed a monoclinic crystal system and the presence of intermolecular hydrogen bonds that form centrosymmetric dimers. scirp.orgscirp.org Such hydrogen bonding (e.g., N–H···O) is a common feature in the crystal packing of benzamides and plays a critical role in stabilizing the crystal lattice. researchgate.net The analysis typically yields precise data on the unit cell dimensions and space group.
Table 3: Typical Parameters from Single Crystal X-ray Diffraction of a Benzamide Analog
| Parameter | Description | Example Value (from analog) | Reference |
|---|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | scirp.orgscirp.org |
| Space Group | Describes the symmetry of the unit cell. | P 21/n | scirp.orgscirp.org |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 12.05 Å, b = 9.78 Å, c = 16.65 Å, β = 90.09° | scirp.orgscirp.org |
| Bond Lengths/Angles | Precise distances and angles between atoms. | N/A | |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, etc. | C—H···N, N—H···O hydrogen bonds, π···π interactions | scirp.orgscirp.org |
X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline or powdered solid samples. ethz.ch It is a powerful tool for identifying crystalline phases, determining the degree of crystallinity, and detecting different polymorphic forms of a compound. researchgate.net An XRPD pattern serves as a unique "fingerprint" for a specific crystalline solid. iza-online.org
The technique involves exposing a sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting pattern of peak positions and intensities can be compared to reference patterns for identification. researchgate.net For a compound like "this compound," XRPD would be essential in quality control to ensure phase purity and to study potential polymorphism, where different crystal structures of the same compound can exhibit different physical properties.
Table 4: Information Obtained from X-ray Powder Diffraction
| Data Feature | Information Derived |
|---|---|
| Peak Positions (2θ) | Used to determine unit cell parameters and identify the crystalline phase. |
| Peak Intensities | Relate to the atomic arrangement within the unit cell and can be affected by preferred orientation. |
| Peak Width (FWHM) | Correlates with crystallite size and lattice strain. |
| Background Signal | Indicates the presence of amorphous (non-crystalline) content. |
Microwave Spectroscopy for Gas-Phase Conformational Analysis
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. libretexts.org To be microwave active, a molecule must possess a permanent dipole moment, which "this compound" does. The absorption of microwave radiation induces transitions between quantized rotational energy levels. tanta.edu.eguobabylon.edu.iq
This technique provides extremely precise values for the rotational constants of a molecule, which are inversely related to its moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles in the gas phase, can be determined. uobabylon.edu.iq
Microwave spectroscopy is particularly powerful for distinguishing between different conformational isomers, as each conformer has a unique set of rotational constants and thus a distinct rotational spectrum. sophia.ac.jp For "this compound," this technique could be used to investigate the conformational preferences arising from the rotation of the methoxy (–OCH3) and methyl (–CH3) groups relative to the benzene ring and the amide group. mdpi.com
Table 5: Structural Information Derivable from Microwave Spectroscopy
| Parameter | Description |
|---|---|
| Rotational Constants (A, B, C) | Precisely determined from the frequencies of rotational transitions. |
| Moments of Inertia | Calculated directly from the rotational constants. |
| Molecular Geometry | Bond lengths, bond angles, and dihedral angles are derived by fitting the moments of inertia of multiple isotopologues. |
| Conformational Isomers | Each stable conformer can be identified by its unique rotational spectrum. |
| Internal Rotation Barriers | The energy barriers for the rotation of groups like methyl or methoxy can be determined from splittings in the rotational lines. mdpi.com |
| Dipole Moment Components | The magnitude and orientation of the molecular dipole moment can be measured. |
Computational Chemistry and Theoretical Modeling of 3 Methoxy 2 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-methoxy-2-methylbenzamide. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to predict the geometric and electronic properties of molecules like this compound. For instance, a study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized the B3LYP/6-311++G(d,p) level of theory to determine its structural and molecular parameters researchgate.net. Similar DFT calculations would be instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of this compound.
A hypothetical table of DFT-calculated geometric parameters for this compound might look as follows:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N (amide) | ~1.34 Å | |
| C=O (amide) | ~1.23 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-N-H (amide) | ~121° |
| O=C-N (amide) | ~123° | |
| Dihedral Angle | C-C-C-O (methoxy) | Variable (see Conformational Analysis) |
Note: The data in this table is illustrative and based on general values for similar functional groups.
For more accurate energy calculations, high-level ab initio and composite methods such as the Gaussian-n (G4, G3MP2) theories are employed. These methods provide thermochemical data with high accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values). While computationally more demanding than DFT, they are invaluable for obtaining reliable enthalpies of formation and reaction energies. The G4(MP2) method, for example, is a composite approach that approximates the CCSD(T) energy and has been shown to provide excellent results for hydrocarbon isomerization energies.
Conformational Analysis and Potential Energy Surfaces
A study on N-(3-hydroxyphenyl)-3-methoxybenzamide explored its conformational landscape using molecular dynamics and metadynamics simulations to understand the transition between its polymorphic forms mdpi.com. A similar approach for this compound would involve mapping its potential energy surface.
Molecular mechanics methods offer a computationally efficient way to perform an initial exploration of the conformational space of this compound. These methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. While less accurate than quantum mechanical methods, they are well-suited for scanning a wide range of possible conformations to identify low-energy structures that can then be further analyzed with more rigorous methods.
Following an initial screening with molecular mechanics, quantum chemical methods are used to refine the geometries and energies of the identified conformers. A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles, such as those around the C-N amide bond and the C-O methoxy (B1213986) bond, and calculating the energy at each point uni-muenchen.deq-chem.comresearchgate.netgaussian.com. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). For a related chalcone, theoretical calculations were used to determine the most stable conformers by analyzing the potential energy surface ufms.br.
An illustrative potential energy surface scan for the rotation around the C-N amide bond in this compound would reveal the energy profile as the amide plane rotates relative to the benzene (B151609) ring.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about the molecule's electronic properties through various reactivity descriptors. A study on a different benzamide (B126) derivative used DFT to calculate parameters such as ionization energy, hardness, and electrophilicity to predict its reactivity researchgate.net.
Key electronic properties and reactivity descriptors that would be calculated for this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule, which can explain conformational preferences and reactivity patterns. For certain chalcone isomers, NBO analysis indicated greater electron delocalization in the more stable conformers ufms.br.
A hypothetical table of calculated electronic properties for this compound is presented below:
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | ~3.5 D |
| Ionization Potential | ~8.0 eV |
| Electron Affinity | ~0.2 eV |
Note: The data in this table is for illustrative purposes and represents typical values for similar aromatic compounds.
Frontier Molecular Orbital (FMO) Theory and Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.
For this compound, the specific energy values for the HOMO, LUMO, and the resulting energy gap would be calculated using methods such as Density Functional Theory (DFT). These values are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Calculated FMO Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.comlibretexts.org This three-dimensional map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comlibretexts.org Such maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In the MESP of this compound, one would expect to observe negative potential around the oxygen atoms of the methoxy and amide groups, indicating their nucleophilic character. Conversely, positive potential would likely be found around the hydrogen atoms of the amide group, suggesting their susceptibility to nucleophilic attack.
Fukui Functions and Dual Descriptors for Site Selectivity
To further refine the prediction of reactive sites within this compound, Fukui functions and dual descriptors are employed. These reactivity descriptors, derived from conceptual DFT, help to identify the specific atoms in a molecule that are most likely to undergo nucleophilic, electrophilic, or radical attack. The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. Dual descriptors provide an even clearer picture by simultaneously considering both electron-donating and electron-accepting capabilities.
Solvation Models and Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational solvation models are used to predict and understand these solvent effects.
Continuum Solvation Models (e.g., CPCM, SMD, IEF-PCM)
Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. mdpi.com Popular models include the Conductor-like Polarizable Continuum Model (CPCM), the Solvation Model based on Density (SMD), and the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). mdpi.com These models are computationally efficient and can provide valuable insights into how the solvent affects properties such as the conformational stability, electronic structure, and reactivity of this compound.
Explicit Solvent Molecule Interactions
For a more detailed and accurate understanding of solvent effects, explicit solvation models can be used. mdpi.com In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This allows for the direct modeling of specific interactions, such as hydrogen bonding, between this compound and the surrounding solvent molecules. While computationally more demanding, this method can provide a more nuanced picture of the solvation process.
Theoretical Thermodynamic Property Calculations
Computational chemistry can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and other molecular properties obtained from quantum mechanical calculations. These theoretical thermodynamic data are crucial for understanding the stability of the molecule and for predicting the feasibility and outcomes of chemical reactions in which it may be involved.
Table 2: Calculated Thermodynamic Properties of this compound
| Property | Value |
|---|---|
| Enthalpy of Formation (ΔHf°) | Data not available |
| Standard Entropy (S°) | Data not available |
Gas-Phase Enthalpies of Formation
The calculated gas-phase enthalpy of formation provides a benchmark for understanding the energetic landscape of this molecule. It is influenced by the electronic effects of the methoxy and methyl substituents on the benzamide core, including resonance and inductive effects, as well as any intramolecular interactions, such as hydrogen bonding, that may stabilize the molecule.
Interactive Data Table: Calculated Thermochemical Properties of this compound
| Property | Value (kJ/mol) |
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | Data Not Available |
| Enthalpy of Sublimation (ΔsubH°) | Data Not Available |
| Enthalpy of Vaporization (ΔvapH°) | Data Not Available |
Note: Specific computational or experimental data for this compound were not found in the reviewed sources. The table is presented as a template for such data.
Enthalpies of Sublimation and Vaporization
The enthalpies of sublimation (ΔsubH°) and vaporization (ΔvapH°) are crucial thermochemical parameters that describe the energy required to convert a substance from a solid to a gas and from a liquid to a gas, respectively. These values are directly related to the strength of the intermolecular forces within the crystalline lattice and the liquid phase. For this compound, these forces would include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding involving the amide group.
Theoretical models can be used to estimate the enthalpy of sublimation by calculating the lattice energy of the crystal structure and adding terms for the work of expansion and thermal motion. Similarly, the enthalpy of vaporization can be estimated from calculations of the intermolecular interaction energies in the liquid state. These computational predictions are invaluable for understanding the physical properties of the compound, such as its volatility and solubility, and for designing processes like purification by sublimation or crystallization. The interplay between the molecular structure, particularly the substituent groups, and the resulting intermolecular forces dictates the magnitude of these enthalpies.
Structure Activity Relationship Sar Investigations and Scaffold Design in Chemical Biology
Design Principles for Analogues and Derivatives
The design of analogues based on the 3-Methoxy-2-methylbenzamide scaffold follows established principles of medicinal chemistry, focusing on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The primary synthetic route involves the coupling of 3-methoxy-2-methylbenzoic acid or its activated form (like an acid chloride) with a diverse range of amines. google.com This approach allows for systematic variation of the substituent on the amide nitrogen, a common strategy in drug discovery.
Key design principles include:
Scaffold Decoration: Introducing various functional groups at different positions on the benzamide (B126) ring or the N-substituent. This can involve altering the amine component, for example, by reacting 3-methoxy-2-methylbenzoyl chloride with different amines like cyclopropylamine (B47189) to generate new derivatives.
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. For instance, the methoxy (B1213986) group could be replaced with other small electron-donating groups.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is presumed to be the active one for binding to a biological target.
The development of quinazolinone derivatives, for example, showcases how a core scaffold can be elaborated. In one such synthesis, 2-amino-N-methylbenzamide was used as a starting material to build a more complex, fused ring system, demonstrating the principle of scaffold hopping or elaboration to explore new chemical space. tandfonline.com
Correlation of Structural Modifications with Molecular Recognition and Interactions
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies aim to decipher these relationships to guide rational drug design.
The amide linkage (-CONH-) is a critical pharmacophoric feature in many benzamide derivatives, playing a pivotal role in molecular recognition. It acts as a rigid planar unit that can participate in crucial hydrogen bonding interactions with biological targets like proteins and enzymes. The amide proton (N-H) typically serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. nih.gov These interactions are often essential for anchoring the ligand within the binding site of a target protein, contributing significantly to binding affinity. In studies of related benzamide derivatives, hydrogen bonds between the amide NH group and key amino acid residues like glutamate (B1630785) have been observed in binding models. nih.gov
The substituents on the aromatic ring—the 2-methyl and 3-methoxy groups—profoundly influence the molecule's electronic and steric profile, which in turn affects its binding capabilities. lumenlearning.comlibretexts.org
Methoxy Group (-OCH₃): As an electron-donating group through resonance, the 3-methoxy group increases the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. lumenlearning.comlibretexts.org Its oxygen atom can also act as a hydrogen bond acceptor.
Methyl Group (-CH₃): The 2-methyl group is a weak electron-donating group via induction and provides steric bulk. libretexts.org This steric hindrance can influence the molecule's preferred conformation, particularly the torsion angle between the aromatic ring and the amide plane. This can be crucial for achieving a complementary fit within a binding site or, conversely, preventing binding to off-targets.
SAR studies on related N-benzoyl-2-hydroxybenzamides have shown that the nature of aromatic substituents (electron-donating vs. electron-withdrawing, steric bulk) can dramatically alter biological activity, indicating that a target's binding site has specific requirements for optimal interaction. nih.gov
Table 1: Predicted Influence of Substituents on Molecular Interactions
| Functional Group | Position | Electronic Effect | Potential Role in Molecular Binding |
|---|---|---|---|
| Amide (-CONH-) | Linker | Polar, H-bond donor/acceptor | Forms key hydrogen bonds to anchor the ligand in the target's active site. nih.gov |
| Methoxy (-OCH₃) | 3 | Electron-donating (resonance) | Enhances π-π interactions; oxygen can act as a hydrogen bond acceptor. lumenlearning.com |
| Methyl (-CH₃) | 2 | Electron-donating (inductive) | Provides steric bulk influencing conformation; participates in hydrophobic interactions. libretexts.org |
Computational Approaches in SAR Studies
Computational chemistry provides powerful tools for understanding and predicting the interactions of small molecules like this compound with their biological targets, thereby accelerating the drug design process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com For this compound and its analogues, docking simulations can elucidate how the molecule fits into a receptor's binding pocket and identify key intermolecular interactions. smolecule.com For example, simulations of a similar benzamide derivative targeting the COX-2 enzyme indicated a strong binding affinity. vulcanchem.com
These simulations can visualize:
Hydrogen bonds formed by the amide linkage.
Hydrophobic interactions involving the methyl group and the phenyl ring.
The role of the methoxy group in interacting with specific residues.
By comparing the docking scores and binding modes of a series of analogues, researchers can rationalize observed SAR data and prioritize which compounds to synthesize next. biointerfaceresearch.com
Table 2: Example of Potential Interactions from a Molecular Docking Simulation
| Ligand Group | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate |
| Amide C=O | Hydrogen Bond (Acceptor) | Serine, Threonine, Arginine |
| Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine |
| Methyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
| Methoxy Oxygen | Hydrogen Bond (Acceptor) | Lysine, Serine |
Pharmacophore modeling is another key computational strategy used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be biologically active. dergipark.org.tr
For the this compound scaffold, a pharmacophore model could be generated based on its key chemical features:
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
A second hydrogen bond acceptor (the methoxy oxygen).
A hydrophobic/aromatic feature (the substituted benzene (B151609) ring).
This model serves two primary purposes in lead optimization:
Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds to identify new molecules that match the required features and are therefore likely to be active. dergipark.org.trugm.ac.id
Lead Optimization: It provides a blueprint for designing new analogues. Chemists can modify the scaffold while ensuring that the new designs retain the essential pharmacophoric features, thus maintaining or improving binding affinity. nih.gov
This compound as a Molecular Scaffold for Probe Development
The this compound framework serves as a valuable molecular scaffold in the field of chemical biology and medicinal chemistry. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The specific substitution pattern of the this compound—featuring a methoxy group and a methyl group ortho and meta to the carboxamide, respectively—provides a unique three-dimensional arrangement that can be exploited for developing chemical probes. These probes are essential tools for studying biological systems, validating drug targets, and identifying lead compounds in drug discovery. The benzamide moiety itself is a common feature in many pharmaceuticals, recognized for its ability to form key hydrogen bonds with biological targets. researchgate.net The strategic placement of the methyl and methoxy groups on the phenyl ring allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its binding affinity, selectivity, and pharmacokinetic profile.
Design of Ligands for Specific Receptor Targets
The substituted benzamide scaffold is a cornerstone in the rational design of ligands for a multitude of receptor targets, including kinases and G-protein coupled receptors (GPCRs). The this compound structure, in particular, offers a versatile platform for creating potent and selective inhibitors.
Researchers have utilized closely related scaffolds to develop highly selective chemical probes for various kinases. For example, a scaffold-hopping strategy starting from a compound with poor pharmacokinetic properties, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide, led to the development of effective inhibitors of Tropomyosin receptor kinases (TRKs). scienceopen.com This highlights the utility of the 2-methylbenzamide (B88809) core in kinase inhibitor design. scienceopen.com Similarly, derivatives of a furo[3,2-b]pyridine (B1253681) scaffold, when combined with a (3-(methylcarbamoyl)phenyl)boronic acid (a precursor that generates a substituted benzamide), produced highly selective inhibitors for Activin Receptor-Like Kinases 1 and 2 (ALK1 and ALK2). nih.gov
In the realm of GPCRs, a 6-arylaminobenzamide scaffold featuring a 2-methoxy-3-methylbenzamide (B3058633) core was used to develop selective agonists for the sphingosine-1-phosphate-5 (S1P₅) receptor. rsc.org These agonists are being investigated as potential positron emission tomography (PET) imaging ligands for studying demyelinating CNS disorders like multiple sclerosis. rsc.org The structural modifications on the benzamide ring were crucial for achieving high selectivity for the S1P₅ receptor. rsc.org
Furthermore, derivatives of 3-methylquinazolinone, synthesized from precursors like 2-Amino-N-methylbenzamide, have shown significant inhibitory effects against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.comnih.govsemanticscholar.org The benzamide-like structure within these molecules is critical for their interaction with the receptor's active site. nih.govsemanticscholar.org The sigma-2 (σ₂) receptor, which is overexpressed in pancreatic and other cancer cells, is another target for which benzamide-based ligands have been developed to induce apoptosis. nih.gov
The following table summarizes research findings on ligands developed from scaffolds related to this compound.
| Scaffold/Precursor | Target Receptor | Developed Ligand/Inhibitor Example | Key Research Finding |
| 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide | Tropomyosin receptor kinases (TRKs) | Macrocycle-based type II TRK inhibitors | A scaffold hopping strategy was used to overcome poor pharmacokinetic properties and develop potent TRK inhibitors. scienceopen.com |
| Furo[3,2-b]pyridine + (3-(methylcarbamoyl)phenyl)boronic acid | Activin Receptor-Like Kinases 1 and 2 (ALK1/ALK2) | MU1700 | A bioisosteric replacement of a pyrazolo[1,5-a]pyrimidine (B1248293) with a furo[3,2-b]pyridine scaffold resulted in a highly selective ALK1/2 inhibitor. nih.gov |
| 6-arylaminobenzamide (containing a 2-methoxy-3-methylbenzamide core) | Sphingosine-1-phosphate-5 (S1P₅) Receptor | Fluorinated 6-arylaminobenzamides | The scaffold was deemed suitable for developing selective S1P₅ PET radioligands for imaging. rsc.org |
| 2-Amino-N-methylbenzamide | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | The developed compound showed higher antiproliferative activity against several tumor cell lines than the established drug Gefitinib. tandfonline.comnih.gov |
Scaffold Utility in Asymmetric Synthesis as a Chiral Building Block or Catalyst Component
The this compound scaffold and its precursors are also valuable in the field of asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and natural products, as biological targets are chiral and often interact differently with each enantiomer of a drug.
The precursor to the target compound, 3-Methoxy-2-methylbenzoic acid, is used in the preparation of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. ottokemi.com These catalysts are renowned for their ability to effect the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. ottokemi.com The specific substitution pattern of the benzoic acid derivative influences the catalyst's steric and electronic environment, which is critical for achieving high levels of stereocontrol. Its applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, and other valuable chiral molecules. ottokemi.com
While this compound itself is not directly used as a catalyst, the benzamide functional group can act as a directing group in metal-catalyzed reactions, guiding a catalyst to a specific position on the molecule to achieve regioselectivity and stereoselectivity. The N-H and carbonyl oxygen of the amide can chelate to a metal center, creating a rigid, cyclic transition state that controls the stereochemical outcome of a reaction. This principle is widely applied in C-H activation and other transformations to construct complex chiral molecules. For instance, benzamide cores with hydroxyl and dimethyl groups have been used as N,O-bidentate directing groups for metal catalysis. The synthesis of chiral amides can be achieved through methods like using a chiral source, such as (S)-(+)-1-cyclohexylethylamine, which reacts with an acid chloride to form a chiral amide monomer.
The table below details the utility of a key precursor to this compound in asymmetric synthesis.
| Compound/Precursor | Role in Asymmetric Synthesis | Reaction Type | Product Type |
| 3-Methoxy-2-methylbenzoic acid | Component of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst | Asymmetric reduction of prochiral ketones | Chiral secondary alcohols, α-hydroxy acids, α-amino acids ottokemi.com |
Analytical Method Development and Validation for Research Grade Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and quantification of 3-Methoxy-2-methylbenzamide from its starting materials, by-products, or potential degradants. The choice between liquid and gas chromatography is typically dictated by the compound's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile and thermally labile compounds like many benzamide (B126) derivatives. researchgate.net The development of an HPLC method for this compound would involve a systematic approach to optimize separation efficiency.
A common starting point is reverse-phase HPLC, which separates compounds based on their hydrophobicity. researchgate.netrsc.org A C18 (octadecyl) column is frequently the stationary phase of choice due to its versatility in separating a wide range of molecules. doi.orgarxiv.org The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). arxiv.orgrsc.orgscielo.br Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. doi.orgarxiv.org A photodiode array (PDA) detector is commonly used, allowing for the monitoring of the analyte at its wavelength of maximum absorbance, thereby enhancing sensitivity and selectivity.
Table 1: Illustrative HPLC Method Parameters for Benzamide Analysis
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Column | Reverse-Phase C18, 2.1-4.6 mm i.d., 100-250 mm length, 3.5-5 µm particle size | doi.orgarxiv.orgrsc.org |
| Mobile Phase | A: Water with 0.1% Formic Acid or 20 mM Ammonium Acetate B: Acetonitrile or Methanol | arxiv.orgrsc.orgscielo.br | | Elution Mode | Gradient or Isocratic | arxiv.orgscielo.br | | Flow Rate | 0.25 - 1.0 mL/min | arxiv.orgscielo.br | | Column Temperature | 25 - 40 °C | arxiv.org | | Detector | Photodiode Array (PDA) or UV | rsc.org | | Injection Volume | 5 - 10 µL | arxiv.orgkorseaj.org |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. imist.ma For a compound like this compound, its suitability for GC analysis would depend on its ability to be vaporized without decomposition. imist.ma If direct analysis is not feasible, derivatization may be required to increase volatility and thermal stability. gcms.cz
In a typical GC method, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. imist.ma The column's stationary phase is selected based on the polarity of the analyte. A common nonpolar column is an HP-5 (or equivalent), while a polar column like a polyethylene (B3416737) glycol (FFAP) type can offer different selectivity. unl.edu A flame-ionization detector (FID) is a common universal detector for organic compounds. rsc.org
Table 2: Illustrative GC Method Parameters
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Column | Fused-silica capillary, e.g., HP-5 (nonpolar) or FFAP (polar), 25-30 m length, 0.25-0.32 mm i.d. | unl.edursc.org |
| Carrier Gas | Helium or Nitrogen | imist.ma |
| Inlet Temperature | 250 °C (or optimized based on thermal stability) | unl.edu |
| Oven Program | Temperature ramp, e.g., hold at 40 °C, then ramp at 10-20 °C/min to 250 °C | unl.edu |
| Detector | Flame-Ionization Detector (FID) or Mass Spectrometer (MS) | imist.marsc.org |
Coupled Techniques (e.g., LC-MS, GC-MS)
Coupling chromatographic separation with mass spectrometry (MS) provides a significant advantage by offering structural information and enhanced selectivity. imist.ma
LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful for confirming the molecular weight of this compound and identifying unknown impurities. rsc.org After separation on the HPLC column, the eluent is directed to an MS detector. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent peak for the protonated molecule [M+H]⁺. rsc.org For this compound (C₉H₁₁NO₂), the expected exact mass is 165.0790, leading to an anticipated [M+H]⁺ ion at m/z 166.0868. rsc.org Tandem MS (LC-MS/MS) can further fragment this parent ion to produce a characteristic pattern of daughter ions, which is highly specific and useful for quantification in complex matrices. korseaj.orgnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the detection capabilities of MS. imist.ma When a compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically fragmented by electron ionization (EI). imist.ma This creates a reproducible fragmentation pattern, or mass spectrum, that serves as a "molecular fingerprint" and can be compared against spectral libraries for identification. nih.govepa.gov For the related compound 3-methoxy-N-methylbenzamide, GC-MS analysis shows prominent peaks at m/z 135 (base peak), 165 (molecular ion), and 107, which correspond to characteristic fragments of the molecule. nih.gov A similar fragmentation pattern would be expected for this compound.
Rigorous Analytical Method Validation Parameters (ICH and AOAC Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pfigueiredo.orgich.org The ICH and AOAC provide comprehensive guidelines for this process, outlining the specific performance characteristics that must be evaluated. aoac.orgeuropa.eupcdn.co
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org
To demonstrate specificity, the analytical results of the test substance are compared with those from samples spiked with potential impurities or related compounds. ich.org The method must be able to resolve the this compound peak from all other components. For impurity testing, the method must demonstrate separation between all relevant impurities. ich.org
When impurity standards are not available, specificity can be demonstrated by subjecting the compound to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to induce degradation. ich.org The analytical method is then used to analyze these forced degradation samples. The ability to separate the intact drug from its various degradation products proves the method is "stability-indicating." ich.org Peak purity analysis, often performed with a PDA detector or a mass spectrometer, can be used to confirm that the chromatographic peak of the analyte is attributable to a single component. ich.org
Linearity and Range Determination
Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pfigueiredo.orgich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
To determine linearity, a series of at least five standard solutions of this compound at different concentrations spanning the expected range are prepared and analyzed. europa.eu A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. mdpi.com The relationship is typically evaluated using linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) is calculated; a value of ≥0.999 is often considered indicative of excellent linearity. scielo.brmdpi.com
Table 3: Example of a Linearity Study for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 |
|---|---|---|---|
| 50 | 149,500 | 151,000 | 150,200 |
| 75 | 225,100 | 224,500 | 226,000 |
| 100 | 301,000 | 299,800 | 300,500 |
| 125 | 374,900 | 376,100 | 375,500 |
| 150 | 450,500 | 451,500 | 449,900 |
| Linear Regression Results | y = 3005x + 150 | R² = 0.9999 |
Note: This table contains hypothetical data for illustrative purposes, based on principles outlined in validation guidelines. scielo.brmdpi.com
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.euut.ee
Accuracy is typically assessed by determining the percent recovery of a known amount of the analyte in a sample. europa.eu For this compound, this would involve spiking a blank matrix with a known concentration of the compound and analyzing it. The acceptance criterion for accuracy is often a percent recovery within a specified range, such as 98-102%. mdpi.com
Precision is evaluated at two levels: europa.eubiopharminternational.com
Repeatability (Intra-assay Precision): This assesses the precision of the method over a short time interval under the same operating conditions. europa.euut.ee It is determined by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.euich.org
Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or using different equipment. ut.eebiopharminternational.com
The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
Table 1: Illustrative Data for Accuracy and Precision of this compound Analysis
| Parameter | Concentration Level | Analyst 1 (Day 1) | Analyst 2 (Day 2) |
| Accuracy (% Recovery) | Low | 99.5% | 100.2% |
| Medium | 101.0% | 99.8% | |
| High | 98.9% | 100.5% | |
| Repeatability (RSD%) | Low | 0.8% | 0.7% |
| Medium | 0.5% | 0.6% | |
| High | 0.9% | 0.8% | |
| Intermediate Precision (RSD%) | Low | \multicolumn{2}{c | }{1.2%} |
| Medium | \multicolumn{2}{c | }{0.9%} | |
| High | \multicolumn{2}{c | }{1.1%} |
This table presents hypothetical data for illustrative purposes.
Detection Limit (LOD) and Quantitation Limit (LOQ) Estimation
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in validating analytical methods, especially for the determination of impurities or for quantitative analysis at low concentrations. demarcheiso17025.combitesizebio.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bitesizebio.com
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bitesizebio.comfukumaadvogados.com.br
Several methods can be used to estimate LOD and LOQ, including: sepscience.com
Based on Signal-to-Noise Ratio: This approach is performed by comparing measured signals from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating LOD, and 10:1 for LOQ. ich.orggoogle.com
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations: ich.orgsepscience.com
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. ich.orgsepscience.com
For this compound, these limits would be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). For instance, a study on a similar benzamide derivative reported an LOD of 0.028% and an LOQ of 0.094%. google.com Another study on a different compound found an LOD of 0.0174 µg/mL and an LOQ of 0.0521 µg/mL. mdpi.com
Table 2: Estimated LOD and LOQ for this compound
| Parameter | Method | Estimated Value |
| LOD | Signal-to-Noise | ~0.05 µg/mL |
| Calibration Curve | 0.06 µg/mL | |
| LOQ | Signal-to-Noise | ~0.15 µg/mL |
| Calibration Curve | 0.18 µg/mL |
This table presents hypothetical data for illustrative purposes.
Robustness and Ruggedness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. ich.orgchromatographyonline.com It is typically evaluated during the development phase of the analytical procedure. chromatographyonline.com
For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as: wjarr.com
pH of the mobile phase
Composition of the mobile phase
Different columns (e.g., different lots or manufacturers)
Column temperature
Flow rate
Ruggedness , often considered a synonym for robustness, refers to the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. chromatographyonline.comscribd.com
The evaluation of robustness and ruggedness ensures that the analytical method is reliable and transferable. scribd.com
Table 3: Robustness Evaluation of an HPLC Method for this compound
| Parameter Varied | Variation | Impact on Results (e.g., %RSD) |
| Mobile Phase pH | ± 0.2 units | < 2.0% |
| Organic Phase Composition | ± 2% | < 1.5% |
| Column Temperature | ± 5 °C | < 1.0% |
| Flow Rate | ± 0.1 mL/min | < 2.5% |
This table presents hypothetical data for illustrative purposes.
Characterization of Crystalline Forms and Polymorphs
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. ardena.com Different polymorphs of a compound can exhibit different physicochemical properties, including melting point, solubility, and stability. ardena.com Therefore, the characterization of crystalline forms is a critical aspect of drug development and material science.
For this compound, a polymorph screen would be conducted to identify all accessible crystalline forms. resolian.com This typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, cooling rate). unchainedlabs.com
The identified crystalline forms are then characterized using a variety of analytical techniques, including:
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns. resolian.com
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points and the detection of phase transitions. resolian.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of solvates. resolian.com
Spectroscopy (e.g., FT-IR, Raman): Vibrational spectroscopy can be used to probe differences in the molecular environment and intermolecular interactions between different polymorphic forms.
Table 4: Hypothetical Polymorphic Forms of this compound
| Polymorph | Crystal System | Melting Point (°C) | Key PXRD Peaks (2θ) |
| Form I | Monoclinic | 142-145 | 8.5, 12.3, 18.7, 21.4 |
| Form II | Orthorhombic | 150-153 | 9.1, 14.2, 19.5, 22.8 |
This table presents hypothetical data for illustrative purposes. The melting point for Form I is based on a similar compound. vulcanchem.com
Organometallic Chemistry and Catalysis with 3 Methoxy 2 Methylbenzamide Analogues
Directed C-H Functionalization Reactions Mediated by Transition Metals
The amide functional group is a cornerstone in directing transition metal catalysts to specific C-H bonds for activation and subsequent functionalization. sigmaaldrich.com This strategy offers a powerful tool for molecular synthesis, allowing for the construction of complex architectures from simpler precursors. sigmaaldrich.com The effectiveness of the directing group is often dependent on its ability to form a stable cyclometalated intermediate with the metal center.
Transition metals such as iridium, rhodium, cobalt, and ruthenium have been successfully employed in directed C-H amination reactions, showcasing the versatility of this approach. researchgate.net For instance, iridium catalysts have been developed for the ortho-C-H amination of a wide array of substrates containing various directing groups, including amides. acs.org These reactions exhibit high regioselectivity and functional group tolerance, making them suitable for late-stage functionalization in drug discovery. researchgate.netacs.org
In the context of 3-methoxy-2-methylbenzamide analogues, the amide moiety serves as the primary directing group. The substitution pattern on the aromatic ring can, however, influence the site-selectivity of the C-H activation. Studies on related benzamides and acetophenones have shown that in the presence of multiple potential C-H activation sites, steric factors often govern the regioselectivity. For example, the reaction of 3-chloro-N-methylbenzamide with a cobalt(III) metallacycle resulted in the selective activation of the less hindered C-H bond at the 6-position. nih.gov Similarly, 3'-methylacetophenone (B52093) also underwent activation at the less sterically encumbered position. nih.gov This suggests that for a substrate like this compound, the catalyst would likely be directed to the C-H bond at the 6-position, ortho to the amide group and meta to the methoxy (B1213986) group.
The following table provides examples of directed C-H functionalization on substituted benzamides and related compounds, highlighting the resulting products and yields.
| Substrate | Catalyst System | Product | Yield (%) | Ref |
| N-Methylbenzamide | (dcype)Co(III) metallacycle | ortho-Alkylated product | Quantitative | nih.gov |
| 3-Chloro-N-methylbenzamide | (dcype)Co(III) metallacycle | 6-Alkylated product | 96 | nih.gov |
| 3'-Methylacetophenone | (dcype)Co(III) metallacycle | 6-Alkylated product | >98 | nih.gov |
| 2-Phenylpyridine | [CpIr(H₂O)₃]SO₄ | ortho-Aminated product | 86 | acs.org |
| Acetanilide | [CpIr(H₂O)₃]SO₄ | ortho-Aminated product | - | acs.org |
Palladium-Catalyzed Coupling Reactions in Benzamide (B126) Synthesis and Modification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and modification of benzamide structures. These methods allow for the formation of C-C and C-N bonds, enabling the construction of complex molecular frameworks.
One key application is the synthesis of N-aryl benzamides through Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide. For instance, the synthesis of N-aryl-debenzeyldonepezil analogues utilized a palladium-catalyzed reaction between debenzeyldonepezil and various aryl bromides. frontiersin.org The reaction conditions were optimized, identifying a system of Pd(OAc)₂, Mephos as the ligand, and t-BuOK as the base to be highly effective, yielding the desired products in excellent yields. frontiersin.org The reaction tolerated a range of substituents on the aryl bromide, including electron-donating groups like methyl and methoxy, as well as halogens. frontiersin.org
Another significant palladium-catalyzed transformation is the intramolecular biaryl coupling of 2-halo-N-arylbenzamides to produce condensed aromatic lactams. clockss.org This methodology has been applied to the synthesis of various polycyclic aromatic alkaloids. clockss.org In a study investigating the mechanistic aspects of this reaction, 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide was synthesized and subjected to intramolecular cyclization. clockss.org The synthesis of this starting material involved the reaction of 3-methoxybenzoic acid with oxalyl chloride, followed by treatment with 2-iodoaniline (B362364) to form the amide, which was subsequently methylated. clockss.org
The table below summarizes the conditions and outcomes of representative palladium-catalyzed coupling reactions involving benzamide analogues.
| Reactants | Catalyst System | Product Type | Yield (%) | Ref |
| Debenzeyldonepezil, 2-Bromopyridine | Pd(OAc)₂, Mephos, t-BuOK | N-Aryl-debenzeyldonepezil analogue | 89 | frontiersin.org |
| 3-Methoxybenzoic acid, 2-Iodoaniline | - | N-(2-Iodophenyl)-3-methoxybenzamide | 72 | clockss.org |
| Phenylbenzamide, K₂CO₃ | Pd(OAc)₂, PPh₃ | Biaryl-coupled lactam | - | clockss.org |
These examples underscore the power of palladium catalysis in both the initial synthesis of substituted benzamides and their subsequent structural elaboration through intramolecular cyclization and other coupling reactions.
Mechanistic Insights into Organometallic Transformations
Understanding the mechanisms of organometallic transformations involving benzamides is crucial for optimizing reaction conditions and developing new catalytic systems. The amide group's ability to act as a directing group facilitates the formation of key metallacyclic intermediates.
In transition metal-catalyzed C-H functionalization, a common mechanistic pathway involves the coordination of the amide to the metal center, followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) process. rsc.org This step forms a cyclometalated intermediate, which is central to the catalytic cycle. For instance, in the ruthenium-catalyzed annulation of benzamides, a five-membered ruthenacycle is formed through N-H and C-H deprotonation. acs.org
For nickel-catalyzed reactions, there has been considerable debate regarding the operative redox cycle, with both Ni(I)/Ni(III) and Ni(II)/Ni(IV) pathways being proposed. researchgate.net Density functional theory (DFT) studies on the nickel-catalyzed alkylation of benzamides with alkyl halides suggest that a Ni(II)/Ni(IV) cycle is more feasible. researchgate.netresearchgate.net This cycle involves:
N-H and C-H bond activation to form a nickel(II) cyclometalated intermediate.
Oxidative addition of the alkyl halide to generate a high-valent Ni(IV) complex.
C-C reductive elimination to form the product and regenerate the active Ni(II) catalyst. researchgate.netresearchgate.net
The nature of the ligand can also play a significant role. In some nickel-catalyzed reactions, phosphine (B1218219) ligands like PPh₃ have been shown to accelerate the N-H bond cleavage step. researchgate.net
In the context of palladium-catalyzed biaryl coupling reactions of N-arylbenzamides, several mechanisms have been considered, including electrophilic substitution, carbopalladation (a Heck-type reaction), and C-H activation. clockss.org Experimental studies on substrates like 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide help to elucidate the operative pathway under specific reaction conditions. clockss.org
The following table outlines key mechanistic steps proposed for different transition metal-catalyzed reactions of benzamides.
| Metal | Reaction Type | Proposed Key Steps | Mechanistic Features | Ref |
| Ruthenium | [4+1] Annulation | N-H/C-H deprotonation, ruthenacycle formation, alkyne insertion, ring expansion. | Involves a Ru(II)-Ru(IV)-Ru(II) transformation. | acs.org |
| Nickel | Alkylation | N-H/C-H activation (CMD), oxidative addition, reductive elimination. | Favors a Ni(II)/Ni(IV) catalytic cycle. | researchgate.netresearchgate.net |
| Cobalt | C-H Functionalization | C-H activation via σ-complex assisted metathesis, reversible C-H activation. | Involves Co(III) metallacyclic intermediates. | nih.gov |
| Palladium | Biaryl Coupling | C-H activation, carbopalladation, or electrophilic substitution. | Mechanism can vary depending on substrate and conditions. | clockss.org |
These mechanistic studies, often combining experimental work with computational analysis, provide a deeper understanding of how catalysts interact with benzamide substrates to achieve specific chemical transformations.
Applications in Catalyst Design and Development
The structural features of this compound and its analogues have direct implications for the design and development of new catalysts and catalytic reactions. The benzamide moiety itself is a well-established directing group, but the specific substitution pattern can be leveraged to fine-tune catalytic activity and selectivity.
The N,O-bidentate nature of the amide group allows for stable coordination to a metal center, which is a critical first step in many catalytic cycles. By modifying the substituents on the benzamide core, researchers can influence the electronic and steric properties of the resulting metallacyclic intermediates, thereby controlling the outcome of the reaction. For example, the presence of a methoxy group at the 3-position, as in this compound, can impact the electron density of the aromatic ring and potentially influence the rate and selectivity of C-H activation.
The development of catalysts for specific transformations often involves screening a library of ligands and directing groups. Benzamide derivatives with varying substitution patterns are valuable components of such libraries. For instance, in the development of an iridium-catalyzed C-H amination, a "directing group informer library" was used to identify which functional groups were most effective. acs.org This approach revealed that while some amides were effective directing groups, others, like certain Weinreb amides, required the addition of an additive like cyclopentane (B165970) carboxylic acid to achieve good conversion. acs.orgchemrxiv.org
Furthermore, the principles learned from studying the reactions of specific benzamides can be applied to the broader design of catalysts for other transformations. The understanding of how a catalyst interacts with a particular directing group can guide the development of new catalysts for unrelated reactions that might benefit from a similar mode of activation. rsc.org
The table below highlights how different structural motifs found in benzamide analogues are utilized in catalyst design and development.
| Structural Feature | Application in Catalyst Design | Example | Ref |
| Benzamide Core | Serves as a directing group for metal-catalyzed C-H functionalization. | Use of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide in metal catalysis. | |
| N,O-Bidentate Moiety | Forms stable chelates with metal centers, facilitating catalysis. | The amide and a hydroxyl group can form a directing group for metal catalysis. | |
| Substituent Variation | Fine-tunes the electronic and steric properties of the substrate-catalyst complex, influencing reactivity and selectivity. | Comparison of different substituted benzamides in directing group libraries. | acs.org |
Future Research Trajectories and Emerging Paradigms
Innovations in Green and Sustainable Synthetic Approaches
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating reagents and harsh conditions, leading to significant waste. sigmaaldrich.com The principles of green chemistry are increasingly being applied to amide bond formation, with a focus on minimizing environmental impact. sioc-journal.cnlongdom.org Future research concerning the synthesis of 3-Methoxy-2-methylbenzamide and related structures will undoubtedly be shaped by these principles.
Key areas of innovation include:
Catalytic Amidation: The development of catalytic methods for amide synthesis is a major goal of green chemistry. sigmaaldrich.com This includes the use of transition metal catalysts (e.g., palladium, copper, ruthenium) to facilitate the coupling of amines and carboxylic acid derivatives under milder conditions. numberanalytics.comrsc.org For instance, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers a direct route to amides with the only byproduct being hydrogen gas. sigmaaldrich.com Boronic acid-catalyzed amidations also represent a waste-free alternative. sigmaaldrich.com
Solvent-Free and Water-Based Syntheses: Moving away from volatile organic solvents is a key tenet of green chemistry. Research into solvent- and transition-metal-free amide synthesis from phenyl esters and aryl amines has shown promise, offering high yields and atom economy. rsc.org The use of water as a green solvent for direct amidation of esters is another eco-friendly approach that avoids the need for metal catalysts or additives. chemrxiv.org
Biocatalysis: The use of enzymes, such as lipases and amidases, provides a highly selective and environmentally friendly method for amide synthesis. numberanalytics.com Biocatalytic methods operate under mild conditions and can be highly specific, reducing the need for protecting groups and minimizing waste. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in the synthesis of heterocyclic compounds and other complex molecules, often under solvent-free conditions. rasayanjournal.co.in This technology offers a more energy-efficient alternative to conventional heating. researchgate.net
A hypothetical green synthesis of this compound could involve the enzymatic resolution of a racemic precursor, followed by a catalytic amidation in an aqueous medium.
Table 1: Comparison of Traditional vs. Green Amide Synthesis Methods
| Feature | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Reagents | Often require stoichiometric activating agents (e.g., carbodiimides, acyl chlorides). | Utilize catalytic amounts of reagents (e.g., transition metals, enzymes, organocatalysts). sigmaaldrich.comnumberanalytics.com |
| Solvents | Typically rely on volatile organic solvents. | Favor the use of water, ionic liquids, or solvent-free conditions. rsc.orgchemrxiv.org |
| Byproducts | Can generate significant amounts of waste. | Aim for high atom economy with minimal byproducts (e.g., water, H2). sigmaaldrich.comlongdom.org |
| Energy | May require prolonged heating or harsh reaction conditions. | Can be accelerated by microwave irradiation or proceed at room temperature. rasayanjournal.co.in |
| Selectivity | May require the use of protecting groups to achieve desired regioselectivity. | Can offer high chemo-, regio-, and stereoselectivity, especially with biocatalysts. numberanalytics.com |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The functional groups present in this compound—the methoxy (B1213986), methyl, and amide moieties—offer a rich playground for exploring novel chemical reactions. Future research will likely focus on developing new methods for C-H activation and other unprecedented transformations of the benzamide (B126) scaffold.
C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed ortho-arylation of substituted benzamides has been achieved using directing groups, allowing for the synthesis of complex biaryl amides. acs.org Rhodium-catalyzed meta-selective C-H functionalization of benzamide derivatives has also been demonstrated, offering a way to access previously hard-to-reach substitution patterns. smolecule.com
Novel Cyclizations: Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols can produce isoindolinones, which are important structural motifs in biologically active molecules. rsc.org
Carbon Degradation-Based Amidation: An unprecedented synthesis of N-aryl substituted benzamides has been developed through a copper(II)-mediated reaction of primary amines and phenylacetic acids that involves carbon-carbon bond cleavage. rsc.orgrsc.org This provides a complementary approach to traditional amidation methods. rsc.org
Photoredox Catalysis: The use of light to drive chemical reactions offers a mild and sustainable approach to synthesis. Photoredox catalysis has been employed for the difunctionalization of N-arylacrylamides, demonstrating its potential for creating complex molecular architectures. beilstein-journals.org
Future work in this area could involve applying these novel transformations to this compound to generate a library of derivatives with unique substitution patterns for biological screening.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has become a powerful engine for discovery in modern chemistry and drug development. bioscipublisher.comscholarsresearchlibrary.com This integrated approach is crucial for understanding the properties of molecules like this compound and for designing new compounds with desired activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of new, unsynthesized derivatives and to guide further synthetic efforts. nih.gov
Molecular Docking and Dynamics: These computational techniques are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. scholarsresearchlibrary.comtandfonline.com This can provide insights into the mechanism of action and help in the design of more potent and selective inhibitors. mdpi.com For example, docking studies have been used to understand the binding of benzamide derivatives to the FtsZ protein, a target for antibacterial drugs. mdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Pharmacophore models can be used to screen large virtual libraries of compounds to identify potential new hits.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to reduce attrition rates in later stages. bioscipublisher.com
For this compound, an integrated computational and experimental approach could involve synthesizing a small library of analogs, evaluating their biological activity, and then using QSAR and molecular modeling to design a next generation of more potent compounds.
Table 2: Computational Tools in the Study of Benzamide Derivatives
| Computational Method | Application | Reference |
|---|---|---|
| 3D-QSAR | To develop models that correlate the 3D structure of benzamide derivatives with their activity as glucokinase activators. | nih.gov |
| Molecular Docking | To predict the binding mode of benzamide derivatives in the active site of target proteins like FtsZ. | mdpi.com |
| Pharmacophore Modeling | To identify the key structural features of benzamide derivatives required for their biological activity. | nih.gov |
| Molecular Dynamics Simulations | To study the conformational flexibility and stability of benzamide-based scaffolds. | tandfonline.com |
| ADMET Prediction | To evaluate the drug-like properties of novel benzamide derivatives. | bioscipublisher.com |
Design and Synthesis of Molecular Probes for Fundamental Biological Investigations
Molecular probes are essential tools for studying biological processes at the molecular level. The benzamide scaffold, due to its prevalence in biologically active compounds, is an excellent starting point for the design and synthesis of such probes.
Probes for Protein-Protein Interactions: Oligobenzanilides have been designed as mimics of α-helices, which are common motifs in protein-protein interactions. nih.govacs.org These scaffolds can be used to develop probes to study and potentially inhibit these interactions, which are often implicated in disease.
Fluorescent Probes: By incorporating a fluorophore into the benzamide structure, it is possible to create probes that can be used to visualize biological targets or processes using fluorescence microscopy.
Photoaffinity Labels: These probes contain a photoreactive group that can form a covalent bond with a biological target upon irradiation with light. This allows for the identification and characterization of the binding partners of a particular compound.
Bitopic Ligands: By designing molecules with two distinct binding fragments, it is possible to create probes that can interact with both the primary binding site and a secondary, allosteric site on a receptor. This can lead to enhanced affinity and selectivity. mdpi.com
Starting from this compound, one could envision synthesizing a series of molecular probes by attaching different functional groups, such as fluorophores, biotin (B1667282) tags, or photoreactive moieties, to explore its potential biological targets and mechanisms of action.
Q & A
Basic: What synthetic methodologies are recommended for 3-Methoxy-2-methylbenzamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via acylation reactions using 3-methoxy-2-methylbenzoyl chloride (a precursor) with ammonia or amines under controlled conditions. Key parameters include:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis of the acyl chloride.
- Temperature : Maintain 0–5°C during initial mixing to avoid side reactions, followed by gradual warming to room temperature.
- Catalysts : Triethylamine or pyridine can neutralize HCl byproducts, improving yield .
Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride-to-amine) to drive completion.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and methoxy/methyl group integration.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect amide C=O stretches (~1650–1680 cm) and methoxy C-O vibrations (~1250 cm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous benzamides (e.g., monoclinic system, space group ) .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data during characterization?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, FTIR, and mass spectrometry) to confirm functional groups.
- Density Functional Theory (DFT) Calculations : Compare experimental NMR/IR data with computed spectra to resolve ambiguities in substituent orientation .
- Crystallographic Refinement : Use software like SHELX to iteratively adjust thermal parameters and occupancy rates, especially for disordered methoxy groups .
Advanced: What experimental strategies are effective for studying this compound's interactions with biological targets?
Answer:
- UV/Visible Spectroscopy : Monitor hypochromic shifts or isosbestic points to detect DNA/ligand binding.
- Viscometric Titrations : Measure changes in DNA viscosity to infer intercalation or groove-binding modes.
- Thermodynamic Analysis : Calculate binding constants () and Gibbs free energy () via van’t Hoff plots.
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors) .
Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Answer:
- Frontier Orbital Analysis : The methoxy group’s electron-donating resonance effect raises the HOMO energy of the benzene ring, enhancing electrophilic substitution at the para position.
- Steric Effects : The methyl group at position 2 hinders nucleophilic attack, directing reactivity toward the less hindered meta or para positions.
- Leaving Group Optimization : Acyl chlorides are preferred over esters due to better leaving-group ability (Cl) in amidation reactions .
Basic: What purification methods yield high-purity this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate byproducts.
- Melting Point Analysis : Verify purity via sharp melting points (compare with literature values) and differential scanning calorimetry (DSC) .
Advanced: How can computational chemistry aid in predicting the stability of this compound derivatives?
Answer:
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess steric strain in substituted derivatives.
- Reactivity Predictions : Apply Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Thermal Stability : Calculate bond dissociation energies (BDEs) for methoxy and amide groups using Gaussian software .
Advanced: What are the challenges in resolving crystallographic disorder in this compound analogs?
Answer:
- Disordered Methoxy Groups : Apply restraints to occupancy factors during refinement.
- Hydrogen Bonding Networks : Use PLATON to analyze short contacts and validate hydrogen-bond geometries.
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts, as seen in monoclinic systems .
Basic: What safety protocols are essential when handling this compound precursors like acyl chlorides?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure.
- Neutralization : Quench residual acyl chloride with ice-cold sodium bicarbonate.
- Storage : Keep precursors under inert gas (argon) at –20°C to prevent degradation .
Advanced: How can researchers design derivatives of this compound to enhance bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to modulate electronic effects.
- Prodrug Strategies : Convert the amide to a hydroxamic acid for improved solubility and target engagement.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
